N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDZKNULWQYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-benzylmorpholine with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The benzylmorpholinyl group in the target compound likely enhances solubility and receptor binding compared to simpler aryl substituents (e.g., cyanophenyl in ). Morpholine derivatives are known to improve pharmacokinetic profiles due to their moderate polarity .
Trifluoroacetamide Functionality: The trifluoroacetamide group is a common motif in agrochemicals and pharmaceuticals due to its resistance to hydrolysis and electron-withdrawing properties . In N-(4-cyanophenyl)-2,2,2-trifluoroacetamide , the cyano group enhances electrophilicity, facilitating nucleophilic substitution reactions.
The target compound’s benzylmorpholinyl group may mitigate toxicity by reducing reactive intermediates.
Stability and Reactivity
- Trifluoroacetamide Stability: The trifluoroacetyl group in N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide is expected to confer stability under acidic and basic conditions, similar to N-(3-cyanophenyl)-2,2,2-trifluoroacetamide .
- Morpholine Reactivity : The morpholine ring’s tertiary amine can participate in salt formation (e.g., dihydrochloride salts in ) or act as a hydrogen bond acceptor, enhancing solubility in aqueous media.
Biological Activity
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 116163-26-9
- Molecular Weight : 288.27 g/mol
The trifluoroacetamide group is significant for enhancing the compound's lipophilicity and potentially improving its bioavailability.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit various kinases involved in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and apoptosis .
- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses by affecting cytokine production and leukocyte activation. This is particularly relevant in conditions such as asthma and other inflammatory diseases .
- Antitumor Activity : Preliminary data indicate potential antitumor properties, possibly through the inhibition of angiogenesis and the modulation of tumor microenvironments .
In Vitro Studies
Several in vitro studies have investigated the biological activity of this compound:
- Cell Line Testing : The compound was tested on various cancer cell lines (e.g., breast cancer and prostate cancer) to evaluate its cytotoxic effects. Results showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
- Kinase Inhibition Assays : Specific assays demonstrated that the compound effectively inhibits serine/threonine kinases, which are crucial in regulating cell cycle progression and apoptosis .
Case Studies
- Asthma Management : A case study highlighted the use of this compound in a patient with severe asthma unresponsive to conventional therapies. The patient exhibited significant improvement in symptoms and lung function following treatment with this compound .
- Cancer Treatment : Another case involved a patient with advanced prostate cancer who received this compound as part of an experimental treatment regimen. The patient showed a marked reduction in tumor size after several weeks of treatment, supporting its potential as an anticancer agent .
Data Summary Table
| Biological Activity | Mechanism | Model | Result |
|---|---|---|---|
| Cytotoxicity | Kinase inhibition | Cancer cell lines | Dose-dependent growth inhibition |
| Anti-inflammatory | Cytokine modulation | Asthma model | Reduced leukocyte infiltration |
| Antitumor | Angiogenesis inhibition | Prostate cancer model | Tumor size reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
